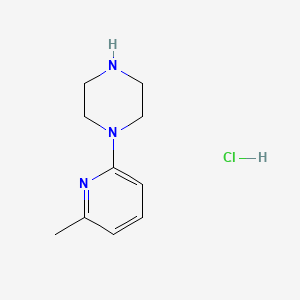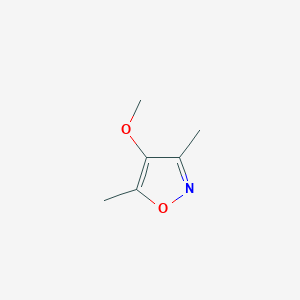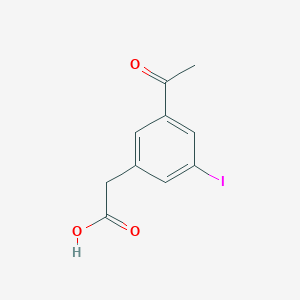
3-Methyl-4,7-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,7-phenanthroline typically involves the methylation of 4,7-phenanthroline. One common method is the reaction of 4,7-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale methylation reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions is crucial for industrial synthesis.
化学反応の分析
Types of Reactions: 3-Methyl-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like peroxomonosulfate.
Reduction: Reduction reactions can convert it back to its parent phenanthroline derivative.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate in acidic aqueous solution.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Regeneration of phenanthroline derivatives.
Substitution: Formation of halogenated phenanthroline derivatives.
科学的研究の応用
3-Methyl-4,7-phenanthroline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-4,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states . The compound can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
類似化合物との比較
1,10-Phenanthroline: A widely studied ligand with similar chelating properties.
4,7-Phenanthroline: The parent compound without the methyl group.
2,9-Dimethyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.
Uniqueness: 3-Methyl-4,7-phenanthroline is unique due to its specific substitution pattern, which can influence its chemical reactivity and binding affinity with metal ions. This makes it a valuable compound for specialized applications in coordination chemistry and material science .
特性
CAS番号 |
52105-16-5 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC名 |
3-methyl-4,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-4-5-11-10-3-2-8-14-12(10)6-7-13(11)15-9/h2-8H,1H3 |
InChIキー |
SBPULJLRZWGMEL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



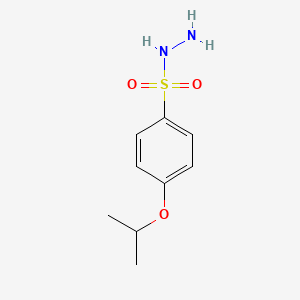

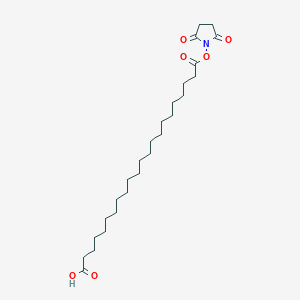
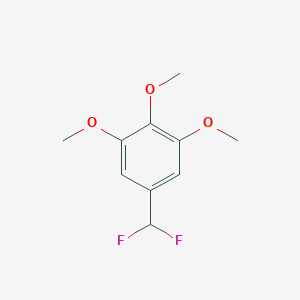
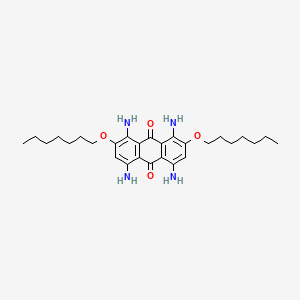
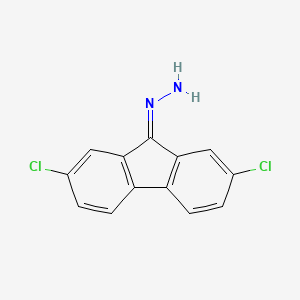
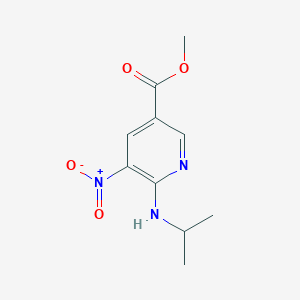
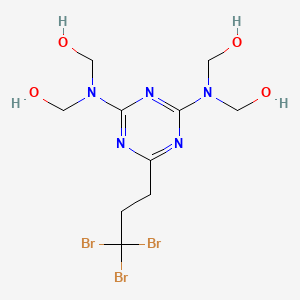
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
